Trp-Modification Side-Product Suppression: Fmoc-Trp(Boc)-OH Reduces Pmc-Adduct Formation from 22–30% to <5% in Trp/Arg-Containing Peptide
In a direct, head-to-head comparison using the model peptide [Asn²,Trp⁴]dynorphin A-(1–13), synthesis with Fmoc-Trp-OH (indole unprotected) and cleavage by Reagent K, Reagent R, or TFA/20% EDT/4% water produced 22–30% of a Trp-(Pmc) side product in the crude peptide. When the same peptide was synthesized with Fmoc-Trp(Boc)-OH and cleaved with TFA/20% EDT/5% water, the desired peptide was obtained in essentially pure form with <5% of the Pmc-containing side product. The extent of Trp modification was characterized and quantified by analytical RP-HPLC, Edman degradation sequence analysis, and electrospray mass spectrometry (ESMS) [1].
| Evidence Dimension | Percentage of Trp-(Pmc) side product in crude peptide after TFA cleavage |
|---|---|
| Target Compound Data | <5% side product (Fmoc-Trp(Boc)-OH, TFA/20% EDT/5% water cleavage) |
| Comparator Or Baseline | 22–30% side product (Fmoc-Trp-OH, cleaved with Reagent K, Reagent R, or TFA/20% EDT/4% water) |
| Quantified Difference | ≥4.4-fold to ≥6-fold reduction in side-product formation |
| Conditions | [Asn²,Trp⁴]dynorphin A-(1–13) model peptide synthesized on resin via Fmoc-SPPS; side product quantified by RP-HPLC, Edman degradation, and ESMS |
Why This Matters
This is the foundational evidence that justifies procurement of Fmoc-Trp(Boc)-OH over Fmoc-Trp-OH: the difference between <5% and 22–30% side product translates directly into drastically different downstream purification burden, yield, and cost for any Trp/Arg-containing sequence.
- [1] Choi H, Aldrich JV. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. Int J Pept Protein Res. 1993;42(1):58-63. doi:10.1111/j.1399-3011.1993.tb00350.x. PMID: 8103765. View Source
